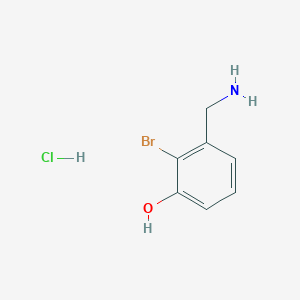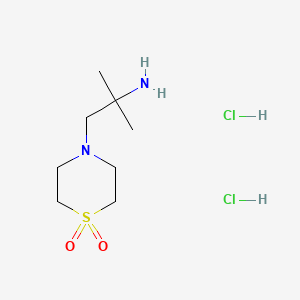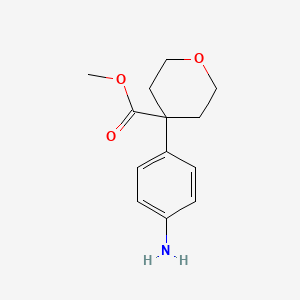![molecular formula C13H19NO3S B13588522 Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of alkynols with elemental sulfur or EtOCS2K, which provides a variety of substituted thiophenes in good yields . The reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer activities.
Industry: Used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological activities are likely due to its ability to form stable complexes with metal ions and its interaction with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen.
2-Aminothiazole: Known for its antibacterial and antifungal activities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate is unique due to the presence of the cyclohexyloxy group, which can enhance its lipophilicity and potentially improve its biological activity compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
ethyl 2-(cyclohexyloxymethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H19NO3S/c1-2-16-13(15)11-9-18-12(14-11)8-17-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |
Clé InChI |
FYVGOTPYDPNAEW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)COC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-{4-[(3,5-Dimethoxyphenyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B13588461.png)
![N-[2-(Dimethylamino)ethyl]glycine](/img/structure/B13588462.png)







